molecular formula C27H27N3O7S B2582552 2-(2-(4-acetylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 887213-94-7

2-(2-(4-acetylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No.: B2582552
CAS No.: 887213-94-7
M. Wt: 537.59
InChI Key: ACJNOTZZWTUCAG-UHFFFAOYSA-N
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Description

2-(2-(4-acetylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C27H27N3O7S and its molecular weight is 537.59. The purity is usually 95%.
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Biological Activity

The compound 2-(2-(4-acetylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide is a complex organic molecule with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

  • Molecular Formula : C27H27N3O7S
  • Molecular Weight : 537.59 g/mol
  • CAS Number : 887213-94-7

The compound features a benzothiadiazine core, which is known for its diverse biological activities. Its structure includes multiple functional groups that contribute to its pharmacological effects.

Anti-inflammatory Properties

The benzothiadiazine derivatives have been investigated for their anti-inflammatory effects. A related compound demonstrated activity comparable to established anti-inflammatory drugs like indomethacin and phenylbutazone in reducing swelling in animal models . The mechanism is believed to involve inhibition of inflammatory mediators, making this compound a candidate for further research in treating inflammatory diseases.

Anticonvulsant Effects

Benzodiazepines are well-known for their anticonvulsant properties. The structural characteristics of this compound suggest it may interact with GABA receptors, similar to other benzodiazepine derivatives . This interaction could potentially lead to therapeutic applications in seizure disorders.

The mechanisms underlying the biological activities of this compound can be inferred from studies on structurally similar compounds:

  • DNA Binding : Electrophilic centers in the molecule may facilitate interactions with DNA, leading to antitumor effects.
  • GABAergic Modulation : As with many benzodiazepine derivatives, modulation of GABA receptors may contribute to anticonvulsant effects.
  • Inhibition of Inflammatory Pathways : The compound may inhibit pathways involved in inflammation through various biochemical interactions.

Case Studies and Research Findings

StudyFindings
Study on Benzothiadiazine DerivativesShowed significant anti-inflammatory activity; comparable efficacy to phenylbutazone .
Antitumor Activity ResearchElectrophilic centers enhance DNA binding and cytotoxicity in cancer cell lines .
GABA Receptor Interaction StudiesSuggest potential anticonvulsant effects through modulation of GABAergic systems .

Properties

IUPAC Name

2-[2-(4-acetylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O7S/c1-18(31)20-9-11-21(12-10-20)30-27(33)29(22-6-4-5-7-25(22)38(30,34)35)17-26(32)28-15-14-19-8-13-23(36-2)24(16-19)37-3/h4-13,16H,14-15,17H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJNOTZZWTUCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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